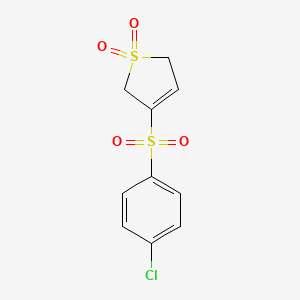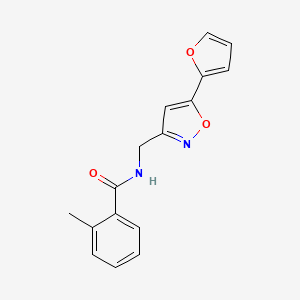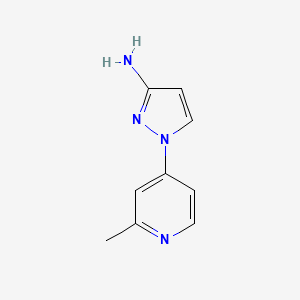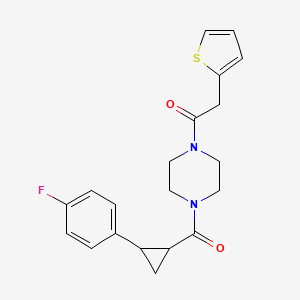![molecular formula C22H24N2O4S B2508460 1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane CAS No. 620558-69-2](/img/structure/B2508460.png)
1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups
The synthesis of 1,4-diazepines is a notable process due to the sequential migration of sulfonyl groups, which is a unique transformation in organic chemistry. This process involves a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions. The result is the formation of C-sulfonylated 1,4-diazepines, which are compounds of interest due to their potential biological activity. The mild conditions and operational simplicity of this synthesis make it an attractive method for constructing complex diazepine structures .
Reactions of Azines and Formation of Benzoxazepines
The study of azine phosphoranes reveals a variety of reactions leading to the formation of heterocyclic compounds. For instance, the reaction of azine phosphoranes with benzalphthalide under reflux in xylene produces 6-(phenylmethylene)-5H-pyrazolo[1,5-d][2,4]benzoxazepines. The reaction mechanism proposed for these transformations includes the formation of azine ylidene intermediates, which can further react to form the final heterocyclic compounds. The structure and configuration of these compounds have been determined through NOE experiments and X-ray crystallographic analysis, providing a deeper understanding of the molecular structure of these complex molecules .
Multicomponent [5 + 2] Cycloaddition Reaction
The multicomponent [5 + 2] cycloaddition reaction is a significant advancement in the synthesis of 1,4-diazepines. This reaction involves the use of air-stable azomethine ylides, which are prepared via a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. The resulting 1,4-diazepine compounds are of interest due to their biological activity. The ability to efficiently prepare azomethine ylides with an unusual charge distribution pattern is crucial for the success of this synthetic approach. This method represents the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, highlighting its potential for the synthesis of biologically active compounds .
Applications De Recherche Scientifique
Synthesis Techniques
- Synthesis of N-Heterocycles: A study by Matlock et al. (2015) outlines a concise synthesis of various N-heterocycles, including azepines, using α-phenylvinylsulfonium salts. This method offers high regio- and diastereoselectivity, an important aspect in the synthesis of complex molecules like 1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane (Matlock et al., 2015).
Chemical Properties and Applications
Ionic Liquids
The research by Belhocine et al. (2011) discusses the creation of new families of room-temperature ionic liquids using azepane. These ionic liquids, derived from azepane, have promising applications in various fields due to their unique properties (Belhocine et al., 2011).
Tetrazolium Salts Synthesis
Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt, which is reduced by NADH to produce a formazan dye. This compound is useful in cell viability assays and as a sensitive chromogenic indicator (Ishiyama et al., 1997).
Synthesis of Fused Heterocycles
El-Nabi (2002) reported the synthesis of various heterocycles from 1-aryl-5-methoxypyrrolones, which could have implications for the synthesis of related compounds like this compound (El-Nabi, 2002).
Electroluminescent Devices
Bezvikonnyi et al. (2020) conducted a study on diphenylsulfone-based hosts, including derivatives with 4-methoxyphenyl substitutions. These compounds show potential in electroluminescent devices, which is relevant to the structural properties of this compound (Bezvikonnyi et al., 2020).
Biological and Pharmaceutical Research
- Photoaffinity Labeling Experiments: A study by Rizk et al. (2006) on the lifetimes and reactivities of 1,2-didehydroazepines, which are used in photoaffinity labeling experiments, provides insights into the potential biomedical applications of azepine derivatives (Rizk et al., 2006).
Propriétés
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-18-13-11-17(12-14-18)20-23-21(29(25,26)19-9-5-4-6-10-19)22(28-20)24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEAKWAQLQLLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

